methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate
Description
Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a synthetic benzoate ester derivative featuring a 1,2,3-triazole moiety substituted with a methyl group and a phenyl ring. The structure combines a dimethoxy-substituted benzoate core with a triazole-linked amide group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-12-18(22-23-24(12)13-8-6-5-7-9-13)19(25)21-15-11-17(28-3)16(27-2)10-14(15)20(26)29-4/h5-11H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIOSWLLLWEYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The benzoate ester can be introduced through esterification reactions involving methanol and the corresponding carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the triazole ring can produce different nitrogen heterocycles.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The methoxy groups and benzoate ester can also influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Triazole vs. Thiadiazole/Thiazole Derivatives
The antitumor activity of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can be contextualized against derivatives with alternative heterocyclic systems. For example:
- 1,3,4-Thiadiazole derivative (9b): Exhibited an IC50 of 2.94 µM against HepG2 (hepatocellular carcinoma), attributed to the electron-withdrawing thiadiazole ring enhancing cellular uptake .
- Thiazole derivative (12a) : Demonstrated dual activity against HepG2 (IC50 = 1.19 µM) and MCF-7 (IC50 = 3.4 µM), likely due to the thiazole’s planar structure facilitating DNA intercalation .
Key Insight : The triazole-amido group in the target compound may offer intermediate polarity compared to thiadiazole/thiazole systems, balancing solubility and membrane permeability.
Substituent Effects on Bioactivity
Variations in substituents significantly influence pharmacological profiles:
- Methyl 4,5-dimethoxy-2-((4-methyl-N-(prop-2-yn-1-yl)phenyl)sulfonamido)benzoate (S10n): A sulfonamide analog with a propargyl group, synthesized in 99% yield .
- Methyl 4,5-dimethoxy-2-(3-methylbenzofuran-2-carboxamido)benzoate: Features a benzofuran carbonyl group instead of triazole, with a molecular weight of 369.37 g/mol .
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Pharmacokinetic Considerations
- Metabolism : Alkyl benzoates (e.g., methyl benzoate) are generally metabolized via esterase hydrolysis, but the triazole-amido group in the target compound may introduce resistance to enzymatic degradation compared to simpler esters .
- Toxicity : Methyl benzoate derivatives exhibit low acute toxicity (Hazard Rating = 1–2 for irritation), but the triazole moiety’s nitrogen atoms could pose risks of hepatotoxicity with chronic exposure .
Biological Activity
Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Common Name : Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate
- CAS Number : 923257-27-6
- Molecular Formula : C20H20N4O5
- Molecular Weight : 396.4 g/mol
The compound's biological activity is primarily attributed to its structural components, particularly the triazole moiety, which is known for various pharmacological effects. The triazole ring has been associated with:
- Anticancer Activity : Compounds containing triazole rings have demonstrated significant anticancer properties. For instance, studies have shown that related triazole derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil in various cancer cell lines .
Anticancer Activity
Research indicates that this compound may inhibit the proliferation of cancer cells. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 5.85 | 5-Fluorouracil |
| A549 | 3.0 | Doxorubicin |
| HCT116 | <10 | Sorafenib |
These results suggest that the compound could effectively inhibit tumor growth and may serve as a lead compound for further development in cancer therapy.
Antimicrobial Activity
Compounds similar to methyl 4,5-dimethoxy derivatives have shown promising antimicrobial properties. The presence of the dimethoxy group enhances their ability to interact with microbial targets. Studies indicate that such compounds can exhibit significant antibacterial and antifungal activities against various pathogens .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. Methyl 4,5-dimethoxy derivatives may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, their antioxidant properties contribute to cellular protection against oxidative stress .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of several synthesized triazole derivatives, including methyl 4,5-dimethoxy derivatives. The study utilized various human cancer cell lines and reported significant growth inhibition across multiple lines with IC50 values ranging from 3.0 µM to over 20 µM for different derivatives .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of similar compounds against resistant strains of bacteria. Results indicated that certain derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics, suggesting a potential role in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
